molecular formula C11H12ClNO4 B7729874 Ethyl 2-chloro-3-(3-nitrophenyl)propanoate

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate

Cat. No.: B7729874
M. Wt: 257.67 g/mol
InChI Key: DHYRPHZNIQKSLW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of propanoic acid and contains both chloro and nitro functional groups attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-phenylpropanoate to introduce the nitro group, followed by chlorination to add the chloro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenylpropanoates: From nucleophilic substitution reactions.

    Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which ethyl 2-chloro-3-(3-nitrophenyl)propanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Ethyl 2-chloro-3-(3-nitrophenyl)propanoate can be compared to other similar compounds such as:

    Ethyl 3-(3-chloro-2-nitrophenyl)propanoate: Similar structure but with different positions of the chloro and nitro groups.

    Ethyl 2-chloro-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.

    Ethyl 2-bromo-3-(3-nitrophenyl)propanoate: Similar structure but with a bromo group instead of a chloro group.

These comparisons highlight the unique reactivity and applications of this compound due to the specific positions of its functional groups.

Properties

IUPAC Name

ethyl 2-chloro-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYRPHZNIQKSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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